4-Ethyl-2,5,6-trimethylpyrimidine

Catalog No.
S1490024
CAS No.
120537-58-8
M.F
C9H14N2
M. Wt
150.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Ethyl-2,5,6-trimethylpyrimidine

CAS Number

120537-58-8

Product Name

4-Ethyl-2,5,6-trimethylpyrimidine

IUPAC Name

4-ethyl-2,5,6-trimethylpyrimidine

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

InChI

InChI=1S/C9H14N2/c1-5-9-6(2)7(3)10-8(4)11-9/h5H2,1-4H3

InChI Key

NYGKPQOGORUBSV-UHFFFAOYSA-N

SMILES

CCC1=NC(=NC(=C1C)C)C

Synonyms

Pyrimidine, 4-ethyl-2,5,6-trimethyl- (9CI)

Canonical SMILES

CCC1=NC(=NC(=C1C)C)C

4-Ethyl-2,5,6-trimethylpyrimidine is a nitrogen-containing heterocyclic compound characterized by a pyrimidine ring substituted with three methyl groups and one ethyl group. This compound is part of the broader family of pyrimidines, which are essential in various biological processes and synthetic applications. The molecular formula for 4-ethyl-2,5,6-trimethylpyrimidine is C${10}$H${14}$N$_{2}$, and it is known for its unique structural properties that influence its reactivity and biological activity.

Typical of pyrimidine derivatives:

  • Alkylation: The nitrogen atoms in the pyrimidine ring can be alkylated under basic conditions, allowing for the introduction of various alkyl groups.
  • Oxidation: Similar to other pyrimidines, it can be oxidized to yield various products, including carboxylic acids or other nitrogen-containing compounds.
  • Substitution Reactions: The presence of substituents on the ring can lead to electrophilic substitution reactions, particularly at positions that are not already occupied by other groups.

The synthesis of 4-ethyl-2,5,6-trimethylpyrimidine can be achieved through various methods:

  • Hantzsch Dihydropyridine Synthesis: This method involves the reaction of ethyl acetoacetate with ammonia and an aldehyde (such as acetaldehyde) under acidic conditions.
  • Cyclization Reactions: Starting from appropriate precursors such as 2-amino-4-methylpyridine and ethyl halides can lead to the formation of the desired pyrimidine structure.
  • Recrystallization Techniques: Purification methods often involve recrystallization from solvents like ethanol or methanol to achieve high purity levels.

4-Ethyl-2,5,6-trimethylpyrimidine finds applications in several fields:

  • Pharmaceutical Industry: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
  • Agricultural Chemicals: The compound may be utilized in developing agrochemicals due to its potential biological activity.
  • Flavoring Agents: Some derivatives are explored for use in flavoring due to their aromatic properties.

Interaction studies involving 4-ethyl-2,5,6-trimethylpyrimidine focus on its binding affinity with biological targets, such as enzymes or receptors. Preliminary studies suggest that modifications on the pyrimidine ring can significantly influence these interactions. For example:

  • Enzyme Inhibition: Certain derivatives have been shown to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding: Investigations into how these compounds interact with cellular receptors can provide insights into their pharmacological potential.

Several compounds share structural similarities with 4-ethyl-2,5,6-trimethylpyrimidine. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
2,4,6-trimethylpyridineThree methyl groups on pyridineMore widely studied; used as a solvent and reagent .
2-Ethyl-4-methylpyridineTwo methyl groups and one ethylExhibits different biological properties .
4-MethylpyridineOne methyl groupLess sterically hindered; different reactivity .
2-Methyl-5-(1-methylethyl)pyridineBranching with an isopropyl groupUnique branching affects physical properties .

The presence of both ethyl and multiple methyl groups in 4-ethyl-2,5,6-trimethylpyrimidine creates a sterically hindered environment that may influence its reactivity and interaction with biological systems compared to simpler analogs.

The study of pyrimidines dates to the 19th century, with the isolation of alloxan from uric acid oxidation marking the first documented pyrimidine derivative. Early synthetic efforts, such as Grimaux’s 1879 synthesis of barbituric acid, laid the groundwork for systematic investigations into pyrimidine reactivity. The discovery of pyrimidine nucleotides (cytosine, thymine, uracil) in the early 20th century catalyzed interest in substituted variants, with methyl and ethyl groups proving critical for modulating biological activity.

Substituted pyrimidines gained prominence through the Hantzsch dihydropyridine synthesis (1881), which enabled controlled functionalization of the heterocyclic core. By the 1950s, advances in spectroscopic techniques allowed precise characterization of multi-methylated pyrimidines, including 4-ethyl-2,5,6-trimethylpyrimidine. These developments established structure-activity relationships (SARs) that remain foundational in drug design.

Contemporary Significance in Heterocyclic Chemistry

Modern applications of substituted pyrimidines span:

  • Pharmaceuticals: Over 60% of FDA-approved kinase inhibitors contain pyrimidine scaffolds.
  • Materials Science: Pyrimidine derivatives enable tunable charge transport in organic semiconductors.
  • Catalysis: Sterically hindered pyrimidines act as ligands in asymmetric synthesis.

The introduction of ethyl and multiple methyl groups enhances lipophilicity (XLogP3 = 2.2), making 4-ethyl-2,5,6-trimethylpyrimidine particularly valuable for optimizing drug bioavailability and material stability.

4-Ethyl-2,5,6-Trimethylpyrimidine in the Broader Research Landscape

This compound occupies a niche between simpler methylpyrimidines and complex polycyclic derivatives. Its substitution pattern (2,5,6-trimethyl; 4-ethyl) creates a steric environment that:

  • Reduces ring basicity (pKa ~1.3 vs. 4.8 for pyrimidine)
  • Enhances resistance to electrophilic substitution at C5
  • Favors nucleophilic attack at C2 and C4 positions

These properties have enabled its use as a precursor in antiviral agents and nonlinear optical materials.

The synthesis of 4-Ethyl-2,5,6-trimethylpyrimidine represents a specialized area within pyrimidine chemistry, requiring sophisticated methodological approaches to achieve selective substitution patterns. Current synthetic strategies encompass both traditional and innovative methodologies, ranging from direct condensation reactions to advanced deconstruction-reconstruction techniques.

Direct Condensation Approaches

Direct condensation methodologies constitute the foundational synthetic approaches for pyrimidine derivatives, including 4-Ethyl-2,5,6-trimethylpyrimidine [7] [13]. These methods typically involve the strategic combination of nitrogen-containing building blocks with carbonyl compounds under controlled reaction conditions.

Amide-Nitrile Condensation Mechanisms

The amide-nitrile condensation mechanism represents a pivotal synthetic pathway for constructing pyrimidine scaffolds with precise substitution patterns [7] [13]. This methodology involves the nucleophilic addition of nitriles to activated amide intermediates, followed by cycloisomerization to form the heterocyclic core [16].

The mechanistic pathway begins with amide activation, where N-vinyl or N-aryl amides undergo transformation into highly electrophilic intermediates [7]. The nitrile component then performs nucleophilic addition to this activated species, generating a nitrilium intermediate [13]. Subsequent intramolecular cyclization and dealkylation processes ultimately afford the desired pyrimidine product in a single synthetic operation [16].

Research findings demonstrate that this methodology exhibits broad functional group tolerance and can accommodate various substitution patterns [7]. The reaction proceeds through a well-defined mechanism involving amide activation, nitrile addition, and annulation, making it particularly suitable for synthesizing complex pyrimidine derivatives including 4-Ethyl-2,5,6-trimethylpyrimidine [13] [16].

Temperature-controlled studies have revealed that reaction efficiency correlates strongly with the electronic properties of both amide and nitrile components [9]. Electron-rich amides typically require milder activation conditions, while electron-deficient nitriles demonstrate enhanced reactivity toward the activated intermediates [11].

Trifluoromethanesulfonic Anhydride Activation Pathways

Trifluoromethanesulfonic anhydride emerges as an exceptionally powerful activating reagent for amide-nitrile condensation reactions [7] [12] [13]. This methodology involves the treatment of amides with trifluoromethanesulfonic anhydride in the presence of 2-chloropyridine, generating highly reactive keteniminium ion intermediates [12].

The activation pathway proceeds through N-triflylation of the amide nitrogen, followed by elimination to form the keteniminium species [12]. This intermediate exhibits pronounced electrophilicity, readily undergoing nucleophilic attack by nitrile components to initiate the cyclization cascade [7] [13].

Experimental parameters significantly influence reaction outcomes, with temperature control being particularly critical [13]. Reactions conducted at elevated temperatures (60-95°C) typically provide optimal yields, while lower temperatures may result in incomplete conversion [7]. The choice of base also affects regioselectivity, with 2-fluoropyridine promoting kinetically favored products and 2,6-difluoropyridine favoring thermodynamically stable isomers [12].

Reaction ParameterOptimal ConditionsYield Range (%)Reaction Time
Temperature60-95°C70-942-6 hours
Base2-Chloropyridine72-903-5 hours
SolventAcetonitrile75-854-6 hours
Catalyst Loading1.1 equivalents78-923-4 hours

The synthetic utility of this approach extends to optically active derivatives, demonstrating its versatility for preparing enantiomerically enriched pyrimidine compounds [7]. In situ nitrile generation from primary amides further expands the substrate scope, allowing direct utilization of amide precursors as nitrile surrogates [16].

Deconstruction-Reconstruction Strategies

Recent advances in pyrimidine synthesis have introduced innovative deconstruction-reconstruction methodologies that enable diversification of existing pyrimidine cores [18] [21]. These approaches offer unique advantages for accessing structurally complex derivatives that would be challenging to obtain through traditional synthetic routes.

N-Arylpyrimidinium Salt Intermediates

The formation of N-arylpyrimidinium salt intermediates represents a crucial step in deconstruction-reconstruction sequences [18] [21]. This methodology involves the conversion of pyrimidine substrates into their corresponding N-arylpyrimidinium salts through treatment with aniline derivatives under specific activation conditions [18].

The salt formation process proceeds through ring-opening and ring-closing mechanisms, generating stable pyrimidinium intermediates that serve as versatile synthetic platforms [21]. These intermediates demonstrate remarkable stability and can be isolated and characterized before proceeding to subsequent transformation steps [18].

Substrate scope investigations reveal that 4-monosubstituted pyrimidines undergo efficient salt formation, accommodating various functional groups including heteroaryl, alkyl, alkoxy, amido, and carbonyl substituents [18]. However, 4-halopyrimidines and 2-substituted pyrimidines exhibit limited reactivity under standard conditions [21].

The chemoselectivity between pyridine and pyrimidine rings proves noteworthy, with selective activation occurring at the pyrimidine moiety even in the presence of multiple nitrogen heterocycles [18]. This selectivity enables applications to complex drug-like molecules containing polyazine frameworks [21].

Iminoenamine Building Block Utilization

The cleavage of N-arylpyrimidinium salts generates three-carbon iminoenamine building blocks that serve as versatile intermediates for heterocycle formation [18] [21]. These building blocks exhibit exceptional reactivity toward various nucleophiles, enabling access to diverse heterocyclic scaffolds [18].

Cyclization reactions with urea and thiourea afford pyrimidinone and thiopyrimidine products, respectively, demonstrating the synthetic utility of these intermediates [21]. Alkyl-substituted products, including methyl and cyclopropyl derivatives, can be accessed using appropriate amidines in the cyclization step [18].

The methodology extends to biheteroaryl formation, enabling construction of complex molecular architectures that would be challenging to prepare through alternative synthetic routes [18]. Formation of carbon-heteroatom and carbon-carbon bonds through this approach circumvents the need for traditional nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions [21].

NucleophileProduct TypeYield Range (%)Reaction Conditions
UreaPyrimidinone65-85Ethanol, reflux
ThioureaThiopyrimidine70-88DMF, 80°C
Methylamidine2-Methylpyrimidine72-90Toluene, 100°C
Cyclopropylamidine2-Cyclopropylpyrimidine68-82Ethanol, reflux

Comparative Analysis of Synthetic Efficiency

Synthetic efficiency analysis reveals significant variations among different methodological approaches for pyrimidine synthesis [30] [32] [33]. Direct condensation methods typically provide moderate to good yields (54-90%) but require extended reaction times (5-24 hours) under conventional heating conditions [32].

Microwave-assisted synthesis demonstrates substantial improvements in both reaction time and yield compared to conventional methods [22] [23]. Reaction times decrease from hours to minutes, with yields ranging from 88-95% for optimized conditions [24]. The use of heterogeneous catalysts, such as nickel titanate nanoparticles supported on montmorillonite, further enhances catalytic efficiency [23] [24].

Ultrasound-assisted methodologies offer additional advantages, with reaction times reduced to 15-60 minutes and yields reaching 85-95% [26]. These methods prove particularly effective for generating polyfluoro-substituted derivatives and demonstrate excellent scalability for gram-scale synthesis [26].

Atom economy calculations reveal that addition reactions achieve theoretical maximum efficiency (100%), while condensation reactions typically exhibit lower atom economy due to byproduct formation [33]. The choice of synthetic route significantly impacts waste generation and overall process sustainability [33].

Synthetic MethodTypical Yield (%)Reaction TimeAtom Economy (%)Energy Efficiency
Conventional Heating54-785-24 hours60-85Low
Microwave Irradiation88-955-60 minutes75-90High
Ultrasound Assistance85-9515-60 minutes70-85Moderate
Solvent-Free Conditions70-882-30 minutes80-95Very High

Green Chemistry Approaches to Synthesis

Green chemistry principles have become increasingly important in pyrimidine synthesis, driving the development of environmentally benign methodologies [20] [25] [29]. These approaches focus on reducing solvent usage, minimizing waste generation, and employing renewable catalysts.

Solvent-free synthesis represents a major advancement in green pyrimidine chemistry [25] [29]. Mechanical grinding techniques enable efficient reactions under ambient conditions, eliminating the need for organic solvents while maintaining high yields [25]. These methods prove particularly effective for iodination reactions, achieving 70-98% yields within 20-30 minutes [25].

Microwave-assisted synthesis in aqueous media provides another green alternative, utilizing water or ionic liquids as reaction media [22] [27]. Tetrabutylammonium bromide in aqueous solution serves as an effective medium for multicomponent reactions, reducing reaction times from hours to seconds while improving yields [34].

Ionic liquid catalysis offers unique advantages for green synthesis [27]. Proline-based ionic liquids demonstrate excellent catalytic activity for multicomponent reactions while providing easy product separation and catalyst recovery [27]. These systems enable reaction at room temperature with reduced energy consumption [27].

Ultrasound-promoted reactions in environmentally friendly solvents represent another significant advancement [26]. These methods operate under mild conditions without requiring metals, additives, or traditional catalysts [26]. The straightforward nature of these processes, combined with broad functional group compatibility, underscores their potential for sustainable synthesis [26].

Green ApproachEnvironmental BenefitYield (%)Energy ConsumptionWaste Reduction
Solvent-FreeEliminates organic solvents70-98LowExcellent
Aqueous MediaUses water as solvent78-93ModerateGood
Ionic LiquidsRecyclable catalyst system80-95LowVery Good
UltrasoundReduced energy input85-95Very LowExcellent

The positioning of substituents on the pyrimidine ring system profoundly influences the electronic properties, reactivity patterns, and biological activities of 4-ethyl-2,5,6-trimethylpyrimidine analogs. Understanding these positional effects is crucial for rational drug design and optimization of pharmacological properties.

Methyl Group Positioning Impact

The strategic placement of methyl groups at positions 2, 5, and 6 of the pyrimidine ring in 4-ethyl-2,5,6-trimethylpyrimidine creates a unique substitution pattern that significantly affects molecular properties. Research has demonstrated that methyl substitution at the 5-position of pyrimidines increases melting temperatures and modifies biological properties through enhanced molecular polarizability and improved base stacking interactions [1].

PositionElectronic EffectSteric ImpactBiological Consequence
Position 2Electron-donatingMinimalEnhanced metabolic stability
Position 5Electron-donatingModerateImproved π-π stacking
Position 6Electron-donatingMinimalIncreased binding affinity

The methyl group at position 2 provides electron density to the pyrimidine ring system, activating it toward electrophilic attack while simultaneously creating steric hindrance that can influence molecular recognition processes. This substitution pattern has been shown to increase association constants in pyrimidine-pyrimidine stacking interactions, with equilibrium constants demonstrating the order: 5-methylpyrimidine-4,6-dimethylpyrimidine (0.51 ± 0.04 M⁻¹) > pyrimidine-4,6-dimethylpyrimidine (0.32 ± 0.04 M⁻¹) > pyrimidine-5-methylpyrimidine (0.23 ± 0.02 M⁻¹) [2].

The 5-position methyl group plays a particularly important role in determining the photophysical and electronic properties of the compound. Studies on 4- and 5-methylpyrimidine have revealed that methyl substitution at the 5-position preserves many spectroscopic signatures of the unsubstituted pyrimidine molecule, with the methyl group participating in electronic transitions to a lesser degree compared to 4-position substitution [3]. This selective participation influences the compound's ability to engage in intermolecular interactions and affects its overall stability profile.

The 6-position methyl group contributes to the overall electron-donating capacity of the molecule while maintaining relatively low steric interference. This positioning allows for optimal balance between electronic activation and spatial accessibility, making it particularly valuable for maintaining biological activity while improving metabolic stability [4].

Ethyl Group Modifications

The ethyl substituent at position 4 of the pyrimidine ring represents a significant structural modification that introduces both electronic and steric effects. This alkyl group extends the electron-donating capacity beyond that of a simple methyl group while introducing conformational flexibility that can impact binding interactions.

Comparative studies of ethyl-substituted pyrimidine derivatives have shown that the ethyl group at position 4 creates a moderate steric environment that can influence selectivity in biological systems. The standard molar enthalpies of formation for ethylpyridine isomers provide insight into the energetic consequences of ethyl positioning, with 4-ethylpyridine showing a formation enthalpy of 81.0 ± 3.4 kJ mol⁻¹ compared to 79.4 ± 2.6 kJ mol⁻¹ for 2-ethylpyridine [5].

The ethyl group introduces rotational freedom around the carbon-carbon bond, creating conformational diversity that can be exploited for optimizing protein-ligand interactions. This flexibility allows the molecule to adopt different conformations to accommodate various binding sites, potentially leading to improved selectivity profiles compared to more rigid analogs.

Modification TypeImpact on LipophilicityBinding Affinity ChangeMetabolic Stability
Ethyl to MethylDecreasedPotential reductionImproved
Ethyl to PropylIncreasedVariablePotentially reduced
Ethyl to BranchedIncreasedSteric hindranceContext-dependent

The length and branching of the alkyl chain at position 4 can be systematically varied to optimize pharmacokinetic properties. Studies on 2,4-diaminopyrimidine derivatives have demonstrated that modification of alkyl groups at various positions can significantly alter biological activity, with specific attention to the cycloalkyl group size and ring structure affecting antiproliferative activity [6].

Functional Group Interconversions

Functional group interconversions represent powerful synthetic strategies for modifying the chemical and biological properties of 4-ethyl-2,5,6-trimethylpyrimidine derivatives. These transformations enable systematic structure-activity relationship studies and the development of analogs with improved therapeutic profiles.

The most fundamental interconversion involves the transformation of amino groups to hydroxyl groups through deamination processes. This reaction, commonly catalyzed by cytosine deaminases, involves metal-catalyzed hydrolysis of the amine functionality to form the corresponding hydroxyl derivative [7]. The mechanism proceeds through nucleophilic attack by activated water on the amino group, facilitated by coordination to metal centers such as zinc.

Starting GroupTarget GroupReaction ConditionsSelectivityApplications
AminoHydroxylHydrolysis, metal catalysisPosition-dependentMetabolic pathways
ChloroAminoAmmonia, elevated temperatureHighDrug synthesis
HydroxylAminoAmmonia, basic conditionsModerateIntermediate formation
CarboxylAmideCoupling reagentsHighProdrug design

Nucleophilic substitution reactions provide versatile routes for functional group interconversions. The replacement of chloro substituents with amino groups represents a particularly important transformation, as it allows for the introduction of hydrogen bonding capability while maintaining the core pyrimidine structure [8]. This transformation typically proceeds under mild conditions using ammonia or primary amines as nucleophiles.

The conversion of hydroxyl groups to amino functionalities follows similar mechanistic pathways but requires more forcing conditions due to the poorer leaving group ability of hydroxyl compared to halogen substituents. This transformation often requires activation of the hydroxyl group through tosylation or mesylation prior to nucleophilic displacement.

Oxidation reactions provide access to carboxylic acid derivatives from alkyl substituents, enabling the introduction of polar functionalities that can enhance water solubility and alter pharmacokinetic properties. The oxidation of ethyl groups to carboxylic acids can be achieved using strong oxidizing agents such as potassium permanganate or chromium-based reagents [9].

The formation of amide bonds from carboxylic acid precursors represents a valuable strategy for prodrug design and the modulation of physicochemical properties. This transformation can be accomplished using standard peptide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of activating agents [10].

Scaffold Hopping Approaches

Scaffold hopping represents a sophisticated strategy for the development of new chemical entities based on the 4-ethyl-2,5,6-trimethylpyrimidine framework. This approach involves the systematic replacement of the pyrimidine core with alternative heterocyclic systems while maintaining key pharmacophoric elements.

Pyrimidine-to-Pyridine Transformations

The conversion of pyrimidine derivatives to their corresponding pyridine analogs represents one of the most extensively studied scaffold hopping transformations. This process involves the formal replacement of one nitrogen atom in the pyrimidine ring with a carbon atom, fundamentally altering the electronic distribution and hydrogen bonding patterns.

Recent developments in skeletal editing have provided efficient methods for this transformation. The two-atom (C-N to C-C) swap approach involves initial activation of the pyrimidine with trifluoromethanesulfonic anhydride (Tf₂O), followed by nucleophilic addition and Dimroth rearrangement to yield the corresponding pyridine derivatives [11]. This methodology proceeds under mild conditions and exhibits broad substrate scope, making it suitable for late-stage functionalization of complex molecules.

Transformation MethodYield RangeSelectivityReaction Conditions
Nucleophilic substitution40-70%ModerateBase, nucleophile
Dimroth rearrangement60-85%HighTf₂O, mild temperature
Cycloaddition70-90%HighDienophile, thermal

The mechanistic pathway for pyrimidine-to-pyridine transformation involves nucleophilic attack at the C6 position of the activated pyrimidine, followed by ring opening, bond rotation, and ring closure through a Dimroth rearrangement sequence [12]. This process enables the retention of substitution patterns while fundamentally altering the heterocyclic core.

The nucleophile selection plays a crucial role in determining the substitution pattern of the resulting pyridine. Silyl enol ethers serve as effective nucleophiles for this transformation, enabling the introduction of ketone functionalities at specific positions of the pyridine ring. The use of acetyltrimethylsilane as a nucleophile results in the formation of monosubstituted pyridines, while dimethylhydrazones derived from aldehydes can introduce ethyl substituents at the C5 position [13].

Heterocyclic Ring Modifications

Beyond pyrimidine-to-pyridine transformations, scaffold hopping encompasses a broader range of heterocyclic modifications that can significantly alter the biological and chemical properties of the parent compound. These modifications include ring expansion, ring contraction, and heteroatom replacement strategies.

Ring expansion reactions provide access to larger heterocyclic systems that may exhibit altered conformational properties and binding characteristics. The conversion of pyrimidine systems to seven-membered azepine derivatives can be achieved through insertion reactions using appropriate reagents. These transformations often result in increased conformational flexibility, which can be advantageous for binding to larger protein active sites [14].

XLogP3

2.2

Dates

Last modified: 02-18-2024

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